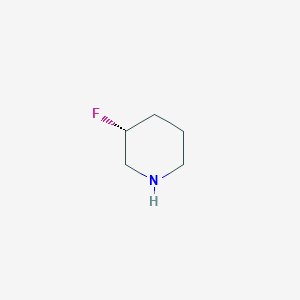
(R)-3-fluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-fluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The presence of a fluorine atom at the third position of the piperidine ring imparts unique chemical and physical properties to the compound, making it a valuable intermediate in pharmaceutical and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the asymmetric hydrogenation of 3-fluoropyridine using a chiral catalyst to obtain the desired enantiomer. Another approach involves the nucleophilic substitution of a suitable leaving group in a piperidine precursor with a fluorine source under controlled conditions.
Industrial Production Methods
Industrial production of ®-3-fluoropiperidine often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert ®-3-fluoropiperidine to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-fluoropiperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and receptor interactions due to its structural similarity to natural amines.
Medicine: ®-3-fluoropiperidine derivatives are investigated for their potential therapeutic properties, including as central nervous system agents and anti-inflammatory drugs.
Industry: The compound is utilized in the development of agrochemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of ®-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-fluoropiperidine: The non-chiral version of the compound.
4-fluoropiperidine: A fluorinated piperidine with the fluorine atom at the fourth position.
2-fluoropiperidine: A fluorinated piperidine with the fluorine atom at the second position.
Uniqueness
®-3-fluoropiperidine is unique due to its specific stereochemistry and the position of the fluorine atom, which can significantly impact its chemical reactivity and biological activity compared to other fluorinated piperidines.
Eigenschaften
Molekularformel |
C5H10FN |
|---|---|
Molekulargewicht |
103.14 g/mol |
IUPAC-Name |
(3R)-3-fluoropiperidine |
InChI |
InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI-Schlüssel |
YUKQZLBLVRAJSW-RXMQYKEDSA-N |
Isomerische SMILES |
C1C[C@H](CNC1)F |
Kanonische SMILES |
C1CC(CNC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)

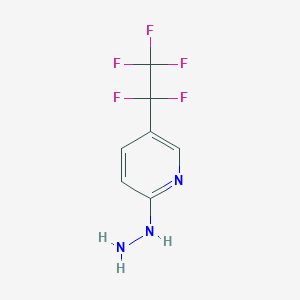
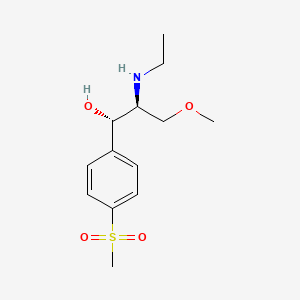
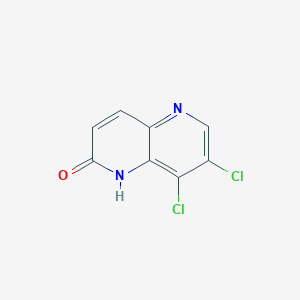
![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
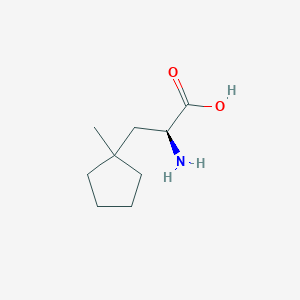
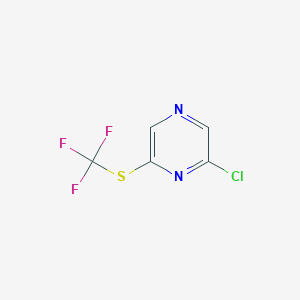


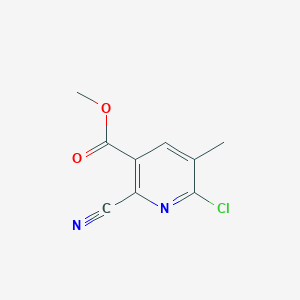
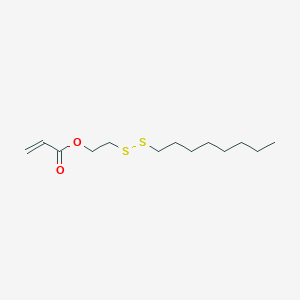
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)
